1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride PXS-5120A is a potent, irreversible inhibitor that is >300-fold selective for LOXL2 over LOX. PXS-5120A also shows potent inhibition of LOXL3, an emerging therapeutic target for lung fibrosis. PXS-5120A was optimized to show negligible substrate activity in vitro for related amine oxidase family members, leading to metabolic stability. PXS-5120A, in a pro-drug form (PXS-5129A, 12o), displayed anti-fibrotic activity in models of liver and lung fibrosis, thus confirming LOXL2 as an important target in diseases where collagen cross-linking is implicated.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0540661
InChI: InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-;
SMILES: CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
Molecular Formula: C22H25ClFN3O4S
Molecular Weight: 482.0 g/mol

1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC0540661

Molecular Formula: C22H25ClFN3O4S

Molecular Weight: 482.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride -

Specification

Molecular Formula C22H25ClFN3O4S
Molecular Weight 482.0 g/mol
IUPAC Name 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C22H24FN3O4S.ClH/c1-14-21(15-5-4-6-18(11-15)31(29,30)25(2)3)19-12-16(22(27)28)7-8-20(19)26(14)13-17(23)9-10-24;/h4-9,11-12H,10,13,24H2,1-3H3,(H,27,28);1H/b17-9-;
Standard InChI Key PWSRWJMEGVKWES-WPTDRQDKSA-N
Isomeric SMILES CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
SMILES CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
Canonical SMILES CC1=C(C2=C(N1CC(=CCN)F)C=CC(=C2)C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride is a synthetic organic compound belonging to the indole derivative family. The compound is characterized by several functional groups, including an indole core structure, a dimethylsulfamoyl moiety, a carboxylic acid group, and a fluorinated alkenyl amine chain. This complex molecular architecture contributes to its unique chemical and biological properties that make it suitable for specialized research applications.

Physical and Chemical Characteristics

The compound possesses distinct physicochemical properties that are summarized in the following table:

PropertyValue
Molecular FormulaC₂₂H₂₅ClFN₃O₄S
Molecular Weight482.0 g/mol
Physical StateSolid
IUPAC Name1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride
Standard InChIKeyFFTPACJQQYAFHN-CHHVJCJISA-N
Identification CodeVC0540661
Purity Standard>98% (typical for research-grade material)

The compound contains several key structural elements including an indole ring system (derived from 2-methylindole), a dimethylsulfamoyl group attached to a phenyl ring, a carboxylic acid function at the 5-position of the indole, and a distinctive (Z)-4-amino-2-fluorobut-2-enyl substituent at the nitrogen position of the indole .

Structural Analysis and Chemical Composition

The molecular structure of 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride consists of several important functional groups that contribute to its chemical reactivity and biological activity. The compound features a 2-methylindole core with a carboxylic acid group at the 5-position, providing a potential point for hydrogen bonding and derivative formation. The 3-position of the indole is substituted with a 3-(dimethylsulfamoyl)phenyl group, while the indole nitrogen is functionalized with a (Z)-configured 4-amino-2-fluorobut-2-enyl chain.

Structural Components and Their Significance

  • Indole Core: The 2-methylindole skeleton provides a planar, aromatic system that can engage in π-π stacking interactions with biological targets .

  • Carboxylic Acid Group: The 5-carboxylic acid function contributes to the compound's acidity and can form hydrogen bonds with potential receptor sites.

  • Dimethylsulfamoyl Moiety: This group, attached to the 3-phenyl ring, enhances solubility characteristics and may participate in hydrogen bonding through its sulfonyl oxygens.

  • (Z)-4-amino-2-fluorobut-2-enyl Chain: This distinctive structural element contains both a fluorine atom and a primary amine, contributing to the compound's hydrogen bonding capacity, while the (Z)-configuration establishes a specific spatial arrangement critical for biological activity .

Biological Activity and Pharmacological Properties

The compound 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride belongs to a class of molecules that have been investigated as lysyl oxidase inhibitors, as suggested by patent literature . Lysyl oxidase enzymes play crucial roles in extracellular matrix remodeling and have been implicated in various pathological conditions including fibrosis and cancer metastasis.

Enzyme Inhibition Properties

The compound's structural features suggest it may function as a potent and potentially selective inhibitor of lysyl oxidase enzymes, with the following characteristics:

PropertyDescriptionPotential Significance
Binding ModeLikely competitive inhibitionMay compete with natural substrates for the enzyme active site
Structural Elements for ActivityIndole core, (Z)-configured side chain, sulfamoyl groupEach contributes to binding affinity and specificity
Selectivity ProfilePotentially selective for certain lysyl oxidase isoformsMay allow targeting of specific pathological processes

The fluorinated alkenyl amine functionality may serve as a mechanism-based inhibitor by interacting with cofactors in the enzyme active site, while the indole core likely provides a scaffold for optimal positioning of the inhibitory elements .

Disease AreaPotential MechanismDevelopmental Status
Fibrotic DisordersInhibition of excessive collagen cross-linkingPreclinical research
Cancer MetastasisReduction of tumor microenvironment stiffeningEarly investigation
Cardiovascular DiseasesModulation of vascular extracellular matrixTheoretical application

While the specific compound is currently limited to research applications, structurally related derivatives may advance to clinical development if pharmacokinetic and safety profiles can be optimized .

Structure-Activity Relationships

Examination of related compounds provides insights into the structure-activity relationships (SAR) of this class of molecules. Compounds with similar structural features but different substitution patterns have been synthesized and evaluated for activity.

Key Structural Features Affecting Activity

Several structural elements appear to influence the biological activity of these compounds:

  • The (Z)-configuration of the alkenyl group is critical for proper orientation of the amino group in the binding site.

  • The dimethylsulfamoyl group on the phenyl ring likely engages in specific interactions with the target enzyme, as related compounds with different sulfonyl substitutions (including methylsulfonyl and methylsulfamoyl) have also been investigated .

  • The position of the carboxylic acid on the indole ring system affects potency, with the 5-position appearing optimal based on the development of several related analogs.

  • The presence of the 2-methyl group on the indole may enhance metabolic stability and influence the conformation of the molecule.

Analytical Methods and Characterization

Proper characterization of 1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride requires sophisticated analytical techniques. While specific analytical data for this exact compound is limited in the available literature, standard methods for similar compounds would include:

Spectroscopic Identification

Comprehensive characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural features and stereochemistry.

  • Mass Spectrometry to verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy to identify functional groups including the carboxylic acid, sulfamoyl, and amine functionalities.

  • Ultraviolet-Visible Spectroscopy to characterize the chromophoric indole system.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods would be crucial for:

  • Determining purity (stated as >98% for research-grade material).

  • Monitoring reaction progress during synthesis.

  • Separating potential isomers or related impurities.

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